Cas no 79069-15-1 ((S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate)

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate structure
79069-15-1 structure
Nome del prodotto:(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
Numero CAS:79069-15-1
MF:C15H23NO4
MW:281.34742474556
MDL:MFCD00235945
CID:60051
PubChem ID:14427183

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
    • (S)-(-)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol
    • N-[(1S)-1-(Hydroxymethyl)-2-(phenylmethoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
    • tert-Butyl [(1S)-2-hydroxy-1-[[(phenylmethyl)oxy]methyl]ethyl]carbamate
    • (S)-(-)-2-(Boc-amino)-3-benzyloxy-1-propanol
    • N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
    • Boc-D-Ser(Bzl)-OL
    • Boc-Serinol(Bzl)
    • tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-(benzyloxy)-3-hydroxypropan-2-ylcarbamate
    • N-(tert-Butyloxycarbonyl)-O-Benzyl-D-Serinol
    • C76529
    • AKOS015836451
    • MSIDLARYVJJEQY-ZDUSSCGKSA-N
    • tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
    • AKOS015890204
    • Boc-(S)-2-Amino-3-Phenylmethoxy-1-Propanol
    • 79069-15-1
    • tert-butyl N-[(1S)-1-(benzyloxymethyl)-2-hydroxy-ethyl]carbamate;(S)-2-(Boc-amino)-3-benzyloxy-1-propanol
    • tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate
    • DTXSID80560157
    • (S)-2-(Boc-amino)-3-benzyloxy-1-propanol
    • 1-benzyloxy-2(S)-t-butoxycarbonylamino-3-hydroxypropane
    • A839570
    • SCHEMBL212797
    • BS-49550
    • MFCD00235945
    • CS-0169628
    • tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate
    • EN300-7303861
    • 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-(phenylmethoxy)ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-(hydroxymethyl)-2-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-(hydroxymethyl)-2-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-2-(tert-Butoxycarbonylamino)-3-benzyloxypropanol
    • (S)-tert-Butyl(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
    • 1,1-Dimethylethyl [(1S)-2-hydroxy-1-[[(phenylmethyl)oxy]methyl]ethyl]carbamate
    • N-[(S)-1-[(Benzyloxy)methyl]-2-hydroxyethyl]carbamic acid tert-butyl ester
    • MDL: MFCD00235945
    • Inchi: 1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1
    • Chiave InChI: MSIDLARYVJJEQY-ZDUSSCGKSA-N
    • Sorrisi: C(C1C=CC=CC=1)OC[C@H](CO)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 281.16300
  • Massa monoisotopica: 281.16270821g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 9
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 67.8Ų

Proprietà sperimentali

  • Densità: 1.105
  • Punto di fusione: 66-69 ºC
  • PSA: 67.79000
  • LogP: 2.47970
  • Rotazione specifica: -14 º (c=1 in chloroform)

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Informazioni sulla sicurezza

  • WGK Germania:3

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB154287-250 mg
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol; .
79069-15-1
250mg
€86.40 2023-05-20
abcr
AB154287-5 g
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol; .
79069-15-1
5g
€242.80 2023-05-20
AAPPTec
DBS205-5g
Boc-D-Serinol(Bzl)
79069-15-1
5g
$375.00 2024-07-20
Apollo Scientific
OR307120-5g
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
79069-15-1 95+%
5g
£243.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N37380-10g
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
79069-15-1
10g
¥2706.0 2021-09-08
eNovation Chemicals LLC
D914781-10g
(S)-2-(Boc-amino)-3-benzyloxy-1-propanol
79069-15-1 97%
10g
$160 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-293759-5 g
Boc-D-Ser(Bzl)-ol,
79069-15-1
5g
¥1,767.00 2023-07-11
Fluorochem
M06281-1g
Boc-Serinol(Bzl)
79069-15-1 0.97
1g
£78.00 2022-02-28
Advanced ChemBlocks
P36040-25G
(S)-2-(Boc-amino)-3-benzyloxypropanol
79069-15-1 95%
25G
$380 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QB151-10g
(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
79069-15-1 97%
10g
2597CNY 2021-05-07

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Methanol
Riferimento
A simple and convenient method for the deprotection of tetrahydropyranyl ether using iodine in methanol
Ramasamy, Kanda S.; Bandaru, Rajanikanth; Averett, Devron, Synthetic Communications, 1999, 29(16), 2881-2894

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Water
Riferimento
Iterative Synthesis of Stereo- and Sequence-Defined Polymers via Acid-Orthogonal Deprotection Chemistry
He, Wenjing; Wang, Shixue; Li, Maosheng; Wang, Xianhong; Tao, Youhua, Angewandte Chemie, 2022, 61(9),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  3 h, 0 °C
Riferimento
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production
Reddy Guduru, Shiva Krishna; Chamakuri, Srinivas; Raji, Idris O.; MacKenzie, Kevin R.; Santini, Conrad ; et al, Journal of Organic Chemistry, 2018, 83(19), 11777-11793

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium borohydride Solvents: Water
Riferimento
A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones
Xin, Dongyue; Perez, Lisa M.; Ioerger, Thomas R.; Burgess, Kevin, Angewandte Chemie, 2014, 53(14), 3594-3598

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
A stereoselective route to cis-(2S,3R)-3-hydroxypipecolic acid and two enantiomeric cis-2-hydroxymethyl-3-hydroxypiperidine derivatives
Chattopadhyay, Shital K.; Roy, Shankar P.; Saha, Tapan, Synthesis, 2011, (16), 2664-2670

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran
1.2 Reagents: Sodium chloride ,  Water Solvents: Water
Riferimento
Conversion of chiral amino acids to enantiomerically pure α-methyl amines
Donner, B. G., Tetrahedron Letters, 1995, 36(8), 1223-6

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Isobutyl chloroformate ,  Diisopropylethylamine Solvents: 1,2-Dimethoxyethane ;  10 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  1,2-Dimethoxyethane ;  0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
syn-Selective dihydroxylation of γ-amino-α,β-unsaturated (Z)-esters from D-serine: stereoselective synthesis of D-iminolyxitol
Jeon, Jongho; Lee, Jong Hyup; Kim, Jung-Won; Kim, Young Gyu, Tetrahedron: Asymmetry, 2007, 18(20), 2448-2453

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Raw materials

(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79069-15-1)(S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
A839570
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):247.0/371.0